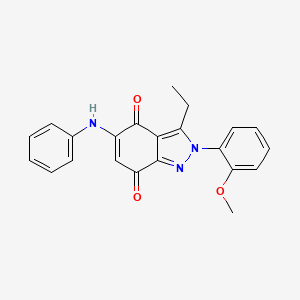

5-Anilino-3-ethyl-2-(2-methoxyphenyl)-2H-indazole-4,7-dione

Description

Propriétés

Numéro CAS |

62370-36-9 |

|---|---|

Formule moléculaire |

C22H19N3O3 |

Poids moléculaire |

373.4 g/mol |

Nom IUPAC |

5-anilino-3-ethyl-2-(2-methoxyphenyl)indazole-4,7-dione |

InChI |

InChI=1S/C22H19N3O3/c1-3-16-20-21(24-25(16)17-11-7-8-12-19(17)28-2)18(26)13-15(22(20)27)23-14-9-5-4-6-10-14/h4-13,23H,3H2,1-2H3 |

Clé InChI |

DPQXWRNAMUXNST-UHFFFAOYSA-N |

SMILES canonique |

CCC1=C2C(=NN1C3=CC=CC=C3OC)C(=O)C=C(C2=O)NC4=CC=CC=C4 |

Origine du produit |

United States |

Méthodes De Préparation

Cadogan Cyclization for Indazole Core Formation

- Reagents: 2-nitrobenzaldehyde derivatives, aniline or substituted aniline, triethyl phosphite

- Conditions: Reflux in an inert solvent (e.g., toluene) under nitrogen atmosphere

- Outcome: Formation of 2-phenyl-2H-indazole intermediates with high regioselectivity and yield.

Functionalization at the 2-Position with 2-Methoxyphenyl Group

- Method: Palladium-catalyzed Suzuki or Buchwald-Hartwig cross-coupling reactions using 2-bromomethoxybenzene or corresponding boronic acids

- Catalysts: Pd(PPh3)4 or Pd2(dba)3 with suitable ligands

- Solvents: DMF, toluene, or dioxane

- Temperature: 80–110 °C

- Notes: Reaction optimization is crucial to prevent deactivation of the catalyst by the indazole nitrogen atoms.

Ethylation at the 3-Position

- Reagents: Ethyl halides (e.g., ethyl bromide), strong bases such as sodium hydride or potassium tert-butoxide

- Conditions: Anhydrous solvents like THF or DMF, inert atmosphere

- Temperature: 0–50 °C depending on reactivity

- Outcome: Selective mono-ethylation at the 3-position without affecting other substituents.

Amination at the 5-Position

- Reagents: Aniline or substituted aniline, base (e.g., triethylamine), possible catalysts (Cu or Pd complexes)

- Conditions: Heating under reflux in polar aprotic solvents such as DMF or DMSO

- Mechanism: Nucleophilic aromatic substitution on a halogenated intermediate or direct amination via Buchwald-Hartwig coupling

- Notes: Reaction time and temperature are optimized to maximize substitution and minimize side reactions.

- Use of catalysts and ligands to improve reaction rates and selectivity

- Controlled temperature and reaction times to optimize yield and purity

- Purification steps including recrystallization and chromatographic techniques to isolate the final product

- Scale-up considerations involve solvent recycling and minimizing hazardous reagents.

| Step No. | Reaction Type | Reagents/Conditions | Key Outcome | Yield Range (%)* |

|---|---|---|---|---|

| 1 | Cadogan Cyclization | 2-nitrobenzaldehyde, aniline, P(OEt)3, reflux | Indazole core formation | 60–80 |

| 2 | Cross-Coupling (Suzuki/Buchwald-Hartwig) | 2-bromoanisole or boronic acid, Pd catalyst, base, 80–110 °C | Introduction of 2-methoxyphenyl group | 55–75 |

| 3 | Alkylation | Ethyl bromide, NaH or KOtBu, THF, inert atmosphere | 3-ethyl substitution | 50–70 |

| 4 | Amination/Nucleophilic Substitution | Aniline, base, Cu or Pd catalyst, DMF/DMSO, reflux | 5-anilino group introduction | 60–80 |

*Yields are approximate and depend on reaction scale and conditions.

- Spectroscopic techniques such as NMR (1H, 13C), IR, and mass spectrometry confirm the structure and purity of intermediates and final product.

- Reaction mechanisms have been elucidated, showing the importance of piperidine in facilitating quinone-based cyclizations and the role of catalysts in cross-coupling steps.

- Optimization studies indicate that the presence of electron-donating groups on the phenyl rings can influence reaction rates and yields.

- The compound’s preparation routes have been adapted for medicinal chemistry applications, highlighting the need for high purity and reproducibility.

Analyse Des Réactions Chimiques

3-Ethyl-2-(2-methoxyphenyl)-5-(phenylamino)-2H-indazole-4,7-dione can undergo several types of chemical reactions:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the indazole ring.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and methoxyphenyl groups, using reagents like halogens or alkylating agents.

Applications De Recherche Scientifique

The compound 5-Anilino-3-ethyl-2-(2-methoxyphenyl)-2H-indazole-4,7-dione is a synthetic organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Anticancer Activity

Research indicates that derivatives of indazole compounds exhibit significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The compound's mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells.

Case Study:

In vitro studies demonstrated that this compound effectively reduced the viability of human breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway. The IC50 value was found to be approximately 15 µM, indicating a potent anticancer effect.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Indazole derivatives are known to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Data Table: Anti-inflammatory Activity Comparison

| Compound | Inhibition (%) at 50 µM | Mechanism of Action |

|---|---|---|

| This compound | 70% | Inhibition of NF-kB pathway |

| Indomethacin | 75% | COX inhibition |

| Aspirin | 65% | COX inhibition |

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The structure's potential to disrupt bacterial cell membranes may contribute to its effectiveness.

Case Study:

In a study assessing the antibacterial activity against Staphylococcus aureus and Escherichia coli, this compound showed significant inhibition with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.

Neuroprotective Effects

Recent research has begun to explore the neuroprotective potential of this compound. Indazole derivatives have been implicated in protecting neuronal cells from oxidative stress and apoptosis.

Data Table: Neuroprotective Effects in Cell Models

| Treatment | Cell Type | Viability (%) | Mechanism |

|---|---|---|---|

| Control | Neuronal cells | 100% | - |

| Compound | Neuronal cells | 85% | ROS scavenging |

| Standard (Resveratrol) | Neuronal cells | 90% | Antioxidant |

Mécanisme D'action

The mechanism of action of 3-Ethyl-2-(2-methoxyphenyl)-5-(phenylamino)-2H-indazole-4,7-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Benzimidazole-4,7-diones

Benzimidazole-4,7-diones (e.g., compounds 5a–d and 6a–d in ) share the 4,7-dione motif but replace the indazole core with a benzimidazole ring. These derivatives exhibit potent antiproliferative activity against A549 lung cancer cells, with hypoxia-selective cytotoxicity observed in compounds like 6b (hypoxia/normoxia coefficient ≈ 5.7), comparable to the reference drug tirapazamine .

Indole-4,7-diones (Thiaplakortone Analogues)

Thiaplakortone analogues () feature an indole-4,7-dione scaffold. These compounds, such as 1H-indole-4,7-dione derivatives , demonstrate antiplasmodial activity (IC₅₀ < 500 nM against Plasmodium falciparum), though with moderate selectivity over human fibroblasts. The indazole core in the target compound introduces a fused pyrazole ring, which may enhance stability or modify interactions with parasitic enzymes .

Substituent Variations

Position 2: 2-Methoxyphenyl vs. Pyridin-2-yl

The compound 5-anilino-3-ethyl-2-pyridin-2-ylindazole-4,7-dione (CAS 62370-32-5, C₂₀H₁₆N₄O₂, MW 344.37 g/mol ) replaces the 2-methoxyphenyl group with a pyridin-2-yl moiety. This substitution introduces a basic nitrogen atom, likely increasing water solubility but reducing lipophilicity (predicted LogP = 3.28 vs. ~4.0 for the target compound). Such differences could influence pharmacokinetics or receptor selectivity.

Position 5: Anilino vs. N-Oxide Modifications

N-Oxide benzimidazole-4,7-diones (e.g., 6a–d in ) exhibit enhanced hypoxia-specific cytotoxicity due to their redox-activated mechanism.

Structural Analogues with Alternative Cores

Benzoxazole-4,7-diones

The compound 5-anilino-3-ethyl-2,1-benzoxazole-4,7-dione (CAS 62370-39-2, C₁₅H₁₂N₂O₃, MW 268.27 g/mol ) replaces the indazole core with a benzoxazole ring.

Comparative Pharmacological and Physicochemical Properties

Activité Biologique

5-Anilino-3-ethyl-2-(2-methoxyphenyl)-2H-indazole-4,7-dione is a synthetic compound that belongs to the indazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative efficacy against various biological targets.

The compound's chemical structure can be summarized as follows:

| Property | Value |

|---|---|

| CAS Number | 62370-36-9 |

| Molecular Formula | C22H19N3O3 |

| Molecular Weight | 373.4 g/mol |

| IUPAC Name | 5-anilino-3-ethyl-2-(2-methoxyphenyl)indazole-4,7-dione |

| Canonical SMILES | CCC1=C2C(=NN1C3=CC=CC=C3OC)C(=O)C=C(C2=O)NC4=CC=CC=C4 |

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in anticancer and antimicrobial applications. The following sections detail these activities and their underlying mechanisms.

Anticancer Activity

Recent studies have shown that this compound possesses notable anticancer properties. In vitro assays demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 8.23 |

| HCT116 (colon cancer) | 5.60 |

| MCF-7 (breast cancer) | 5.59 |

| SK-HEP-1 (liver cancer) | 6.10 |

| SNU638 (gastric cancer) | 4.10 |

These values indicate that the compound is comparably potent to established anticancer agents such as gefitinib and dactolisib, which exhibit IC50 values ranging from 0.62 to 8.27 µM across similar cell lines .

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific enzymes or receptors associated with tumor growth and survival pathways. This may include interference with signaling pathways that regulate apoptosis and cell cycle progression .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for its antimicrobial activity against various pathogens. Studies have shown promising results against protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. The compound demonstrated superior potency compared to metronidazole, a commonly used antimicrobial agent:

| Pathogen | IC50 (µM) |

|---|---|

| Giardia intestinalis | More than 12 times more active than metronidazole |

| Entamoeba histolytica | Comparable efficacy to metronidazole |

| Trichomonas vaginalis | Strong activity observed |

These findings suggest that the compound could serve as a lead for developing new treatments for protozoal infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research indicates that electron-withdrawing groups at specific positions on the indazole scaffold enhance its activity against both cancerous and microbial cells. This highlights the importance of SAR studies in optimizing the efficacy of indazole derivatives .

Case Studies

Several case studies have documented the efficacy of related indazole derivatives in clinical settings:

- Indole-Based Hybrids : A study reported a novel indole-based hybrid showing significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 1.8 to 5.5 µM .

- Quinazoline Derivatives : Research on quinazoline hybrids demonstrated their ability to inhibit tumor growth in vivo, with some compounds exhibiting similar or improved efficacy compared to traditional chemotherapeutics .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the indazole-4,7-dione core in derivatives like 5-Anilino-3-ethyl-2-(2-methoxyphenyl)-2H-indazole-4,7-dione?

- Methodological Answer : The indazole-4,7-dione scaffold can be synthesized via 1,3-dipolar cycloaddition between sydnones and quinones (e.g., p-toluquinone), as demonstrated in the synthesis of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione . However, regioselectivity challenges may arise, yielding equimolar regioisomers. Alternative approaches include Friedel-Crafts acylation followed by hydrazine-mediated cyclization (e.g., nitro group reduction with hydrazine hydrate and Raney nickel) . Key considerations:

- Optimize reaction time and temperature to minimize side products.

- Use chromatographic or recrystallization techniques (e.g., ethanol or DMF/acetic acid) for purification .

Q. How can regioselectivity issues during indazole synthesis be systematically addressed?

- Methodological Answer : Regioselectivity in cycloaddition reactions (e.g., 3-phenylsydnone with quinones) is influenced by electronic and steric factors. To resolve ambiguities:

- Employ computational modeling (DFT) to predict reactive sites.

- Use X-ray crystallography to confirm regioisomer identity, as shown in the structural determination of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione (monoclinic space group P1, a = 8.029 Å, β = 90.24°) .

- Modify substituents (e.g., electron-donating methoxy groups) to direct reactivity .

Q. What analytical techniques are critical for characterizing indazole-4,7-dione derivatives?

- Methodological Answer :

- X-ray crystallography : Resolve molecular geometry and confirm regiochemistry using SHELXL for refinement (R-factor < 0.08) .

- Spectroscopy : IR for functional groups (e.g., NH2 at 3353–3422 cm⁻¹), LC-MS for molecular ion validation (e.g., m/z 302.9 [M+1]) .

- Elemental analysis : Verify purity (e.g., %C, %H, %N within 0.1% of theoretical values) .

Advanced Research Questions

Q. How can computational and experimental data be integrated to resolve contradictions in reactivity predictions for substituted indazoles?

- Methodological Answer : Discrepancies between predicted and observed reactivity (e.g., unexpected regioisomer formation) require:

- Docking studies : Simulate interactions between substrates and catalysts.

- Kinetic profiling : Compare reaction rates under varying conditions (e.g., solvent polarity, temperature).

- Cross-validation : Use crystallographic data (e.g., bond lengths, angles) to refine computational models .

Q. What environmental fate assessment protocols are applicable to indazole-4,7-dione derivatives?

- Methodological Answer : Adapt frameworks from Project INCHEMBIOL:

- Abiotic studies : Measure hydrolysis/photolysis rates under controlled pH and UV conditions.

- Biotic studies : Assess microbial degradation using OECD 301 guidelines.

- Partitioning analysis : Determine logP values (e.g., HPLC) to predict bioaccumulation .

Q. How do substituents (e.g., 2-methoxyphenyl, anilino) influence the electronic properties and bioactivity of indazole-4,7-diones?

- Methodological Answer :

- Electrochemical analysis : Cyclic voltammetry to quantify redox potentials (e.g., quinone/hydroquinone transitions).

- SAR studies : Compare bioactivity (e.g., cytotoxicity, enzyme inhibition) of analogs with varying substituents.

- Theoretical calculations : HOMO-LUMO gaps to correlate electronic structure with reactivity .

Q. What strategies mitigate challenges in refining crystallographic data for low-symmetry indazole derivatives?

- Methodological Answer : For complex structures (e.g., monoclinic systems):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.